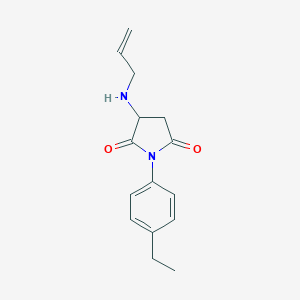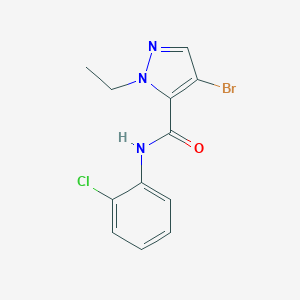![molecular formula C19H20F3NO3 B280235 N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)
N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
作用机制
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves the selective inhibition of BTK, which is an enzyme that plays a crucial role in B-cell signaling. By inhibiting BTK, this compound can block the activation of B-cells and prevent the release of inflammatory cytokines, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation and survival of B-cell malignancies, as well as the release of inflammatory cytokines. It has also been found to inhibit the replication of SARS-CoV-2 in vitro. In vivo studies have shown that this compound can reduce the severity of autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several advantages for lab experiments, including its selectivity for BTK and its potential applications in various fields. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
未来方向
There are several future directions for the study of N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. These include further studies to determine its efficacy and safety in humans, as well as its potential use in the treatment of other diseases, such as cancer and viral infections. Other future directions include the development of more potent and selective inhibitors of BTK, as well as the study of the mechanism of action of this compound and its potential interactions with other signaling pathways.
合成方法
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves several steps, including the reaction of 2-methoxyphenylethanol with 4-bromo-1,1,1-trifluoro-2-butene to form 2-(2-methoxyphenyl)ethyl 4-bromo-3,3,3-trifluoroprop-1-ene. This intermediate is then reacted with benzoyl chloride to form N-[2-(2-methoxyphenyl)ethyl]-4-benzoyl-3,3,3-trifluoroprop-1-enamine, which is finally reacted with formaldehyde and hydrochloric acid to form this compound.
科学研究应用
N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. As a selective inhibitor of BTK, this compound has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has also been studied for its potential use in the treatment of COVID-19, as it has been found to inhibit the replication of SARS-CoV-2 in vitro.
属性
分子式 |
C19H20F3NO3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
N-[2-(2-methoxyphenyl)ethyl]-4-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C19H20F3NO3/c1-25-17-5-3-2-4-15(17)10-11-23-18(24)16-8-6-14(7-9-16)12-26-13-19(20,21)22/h2-9H,10-13H2,1H3,(H,23,24) |
InChI 键 |
FLAWYCCQGROCJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)COCC(F)(F)F |
规范 SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)COCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)

![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)
